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Compound of Interest

(R)-1-(4-Bromophenyl)ethanamine
Compound Name:
hydrochloride

cat. No.: B1270773

In-Depth Technical Guide: (R)-1-(4-
Bromophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-1-(4-
Bromophenyl)ethanamine hydrochloride, a chiral building block of significant interest in
pharmaceutical research and development. The document details its chemical structure,
stereochemistry, and key physicochemical properties. It outlines a common synthetic pathway
and presents characteristic analytical data, including nuclear magnetic resonance (NMR) and
infrared (IR) spectroscopy, to aid in its identification and characterization. Furthermore, this
guide explores the compound's critical role as a chiral auxiliary and a precursor in the
asymmetric synthesis of bioactive molecules, highlighting its importance in the development of
novel therapeutics.

Chemical Structure and Stereochemistry

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is the hydrochloride salt of the (R)-
enantiomer of 1-(4-bromophenyl)ethanamine. The structure consists of a benzene ring
substituted with a bromine atom at the para-position. Attached to the ring is an ethylamine
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group with a chiral center at the carbon atom bonded to both the phenyl ring and the amino
group. The "(R)" designation signifies the specific spatial arrangement of the substituents
around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The hydrochloride
salt is formed by the protonation of the primary amine group.

The precise three-dimensional arrangement of the (R)-enantiomer is crucial for its application in
asymmetric synthesis, where it imparts chirality to new molecules. The stereochemical integrity
of this compound is paramount for its successful use in the synthesis of enantiomerically pure
pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological
and toxicological profiles.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (R)-1-(4-
Bromophenyl)ethanamine and its hydrochloride salt is presented below. This data is essential
for its handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
(R)-1-(4-

Bromophenyl)ethanamine

Molecular Formula CsH10BrN

Molecular Weight 200.08 g/mol

Appearance Clear, colorless liquid

Density 1.390 g/mL at 20 °C

Boiling Point 140-145 °C at 30 mmHg [1]

Melting Point -25°C [2]

Optical Rotation [a]D2°

+20.5 + 1° (c=3 in methanol)

Refractive Index (n2°/D) 1.566 [2]

(R)-1-(4-

Bromophenyl)ethanamine

Hydrochloride

Molecular Formula CsH11BrCIN [3]

Molecular Weight 236.54 g/mol [3]
Inert atmosphere, room

Storage

temperature

Table 2: Spectroscopic Data for (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Technique

Data

1H NMR (D20)

5 7.43-7.36 (m, 4H), 4.54 (g, J=6.9Hz, 1H), 1.67
(d, J=6.9Hz, 3H)[4]

13C NMR (D20)

0 139.9, 132.3, 128.6, 122.6, 50.6, 19.3[4]

FT-IR

Data not available in the searched literature.

Mass Spectrometry

Data not available in the searched literature.
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Note: NMR data is from a patent and was recorded in D20. Spectra in other common
deuterated solvents may show different chemical shifts.

Synthesis and Experimental Protocols

The synthesis of (R)-1-(4-Bromophenyl)ethanamine hydrochloride typically involves two key
stages: the synthesis of the racemic amine followed by chiral resolution, or an asymmetric
synthesis approach. The final step is the formation of the hydrochloride salt.

Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

A common route to the racemic amine is the reductive amination of 4-bromoacetophenone.
Experimental Protocol: Reductive Amination of 4-Bromoacetophenone

o Oxime Formation: 4-Bromoacetophenone is reacted with hydroxylamine hydrochloride in the
presence of a base (e.g., pyridine) in a suitable solvent like ethanol. The mixture is heated to
reflux to form 1-(4-bromophenyl)ethanone oxime.[5]

e Reduction: The resulting oxime is then reduced to the corresponding primary amine.
Common reducing agents for this transformation include lithium aluminum hydride (LiAIH4) in
an ethereal solvent or catalytic hydrogenation using a metal catalyst such as palladium on
carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is
often achieved by diastereomeric salt formation using a chiral resolving agent.

Experimental Protocol: Chiral Resolution using a Chiral Acid

o Diastereomeric Salt Formation: The racemic 1-(4-bromophenyl)ethanamine is dissolved in a
suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral acid, such as
(R)-(-)-mandelic acid or (+)-tartaric acid, is added to the solution.

» Fractional Crystallization: The diastereomeric salts formed will have different solubilities. The
less soluble diastereomer will crystallize out of the solution upon cooling or solvent
evaporation. This solid is collected by filtration.
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 Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base
(e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched
free amine. The amine can then be extracted into an organic solvent.

o Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved amine is
determined using chiral high-performance liquid chromatography (HPLC) or by NMR
spectroscopy using a chiral solvating or derivatizing agent.

Asymmetric Synthesis

Alternatively, the (R)-enantiomer can be synthesized directly through asymmetric methods,
such as the asymmetric hydrogenation of the corresponding imine or the enzymatic resolution
of the racemic amine.

Asymmetric Hydrogenation Enzymatic Kinetic Resolution

4-Bromoacetophenone Racemic 1-(4-Bromophenyl)ethanamine
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Caption: Role of the chiral building block in drug discovery.

Conclusion

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a cornerstone chiral building block for
the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Its well-
defined stereochemistry and the versatility of the bromophenyl moiety make it an invaluable
tool for medicinal chemists. A thorough understanding of its properties, synthesis, and
characterization is essential for its effective application in the development of novel and
improved therapeutics. Further research into its incorporation into new molecular entities will
continue to highlight its significance in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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